Fmoc-N-(Allyl)-Glycine
Description
Nomenclature and Stereoisomers in Academic Contexts
The precise naming and structural identification of chemical compounds are fundamental in scientific discourse. The compound Fmoc-N-(allyl)-glycine is systematically named 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(allyl)amino)acetic acid according to IUPAC nomenclature. iris-biotech.deiris-biotech.de It is also commonly referred to as N-Allyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine. sigmaaldrich.com
A critical point of distinction in academic literature is the differentiation between N-substituted and Cα-substituted glycine (B1666218) derivatives. This compound features the allyl group attached to the nitrogen atom of the glycine backbone. sigmaaldrich.com This makes it structurally distinct from its isomers, Fmoc-L-allylglycine and Fmoc-D-allylglycine, where the allyl group is attached to the alpha-carbon (Cα). fishersci.fichemimpex.com These Cα-substituted variants are derivatives of 2-aminopent-4-enoic acid. fishersci.fi
An important consequence of this structural difference relates to stereochemistry. Glycine is the only proteinogenic amino acid that is achiral because its Cα is bonded to two hydrogen atoms. In this compound, the substitution occurs on the nitrogen atom, leaving the Cα achiral. Therefore, This compound does not have stereoisomers . In contrast, its Cα-substituted isomers, Fmoc-L-allylglycine and Fmoc-D-allylglycine, possess a chiral center at the alpha-carbon and exist as distinct enantiomers. chemimpex.comsigmaaldrich.com This structural clarity is essential for designing and interpreting experiments in stereoselective synthesis and biochemistry.
| Identifier | Value |
|---|---|
| CAS Number | 222725-35-1 iris-biotech.descbt.com |
| Molecular Formula | C₂₀H₁₉NO₄ iris-biotech.desigmaaldrich.com |
| Molecular Weight | 337.37 g/mol iris-biotech.de |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(allyl)amino)acetic acid iris-biotech.deiris-biotech.de |
| Synonyms | N-Allyl-N-Fmoc-glycine, Fmoc-Gly(N-allyl)-OH iris-biotech.deiris-biotech.de |
Historical Perspectives on the Development and Utility of Allylglycine Derivatives
The study of allylglycine and its derivatives is part of a broader effort in chemistry to synthesize and utilize unnatural amino acids (UAAs). tandfonline.com UAAs are not among the 20 common amino acids encoded by the standard genetic code but serve as invaluable tools for probing and engineering biological systems. cpcscientific.comfrontiersin.org The synthesis of allylglycine itself was documented in patents as early as 1947. google.com
Historically, Cα-substituted allylglycine has been recognized for its biochemical activity. It acts as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA). vulcanchem.comwikipedia.org This property has made allylglycine a tool in neurochemical research to study the GABAergic system and its role in neurological processes. vulcanchem.comcaymanchem.com
Beyond its bioactivity, the allyl group provides significant synthetic utility. As a reactive handle, the terminal alkene of the allyl group can participate in a variety of powerful chemical transformations, such as olefin metathesis, which is used to form carbon-carbon double bonds. figshare.comorgsyn.org This has enabled chemists to use allylglycine derivatives as versatile building blocks for constructing conformationally constrained peptides, macrocyclic structures, and other complex amino acid derivatives for applications in medicinal chemistry and drug development. chemimpex.comorgsyn.org The development of N-allyl derivatives, such as this compound, expanded this utility to the synthesis of backbone-modified peptide mimics. chemimpex.com
Significance of the Fmoc Protecting Group in Peptide Chemistry and Beyond
The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970 was a landmark achievement in the field of peptide synthesis. acs.orgpublish.csiro.aupeptide.com Before its introduction, the field was dominated by the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the Nα-amino group. thermofisher.com The Fmoc group offered a crucial alternative, as it is stable to acidic conditions but can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org
This property established the principle of "orthogonality" in solid-phase peptide synthesis (SPPS). altabioscience.comspcmc.ac.in In an Fmoc-based strategy, the temporary Nα-Fmoc group can be removed with a base without affecting the acid-labile protecting groups used for amino acid side chains or the acid-labile linker attaching the peptide to the solid support. altabioscience.comspcmc.ac.in This prevents premature cleavage of side-chain protecting groups or loss of the peptide from the resin during the repetitive deprotection steps of synthesis, which was a notable drawback of the Boc strategy. spcmc.ac.innih.gov
The advantages of the Fmoc strategy led to its widespread adoption, particularly with the rise of automated peptide synthesizers. americanpeptidesociety.orgmtoz-biolabs.com Key benefits include:
Mild Deprotection Conditions : The use of a weak base like piperidine avoids the repeated use of strong acid (like trifluoroacetic acid in Boc-SPPS), which is better for synthesizing sensitive, modified, or long peptides. thermofisher.comaltabioscience.com
Ease of Monitoring : The fluorenyl group has a strong UV absorbance, allowing for the real-time, spectrophotometric monitoring of the deprotection and coupling steps, which is highly advantageous for automation. nih.gov
High-Quality Products : The milder conditions generally lead to higher purity and yields of the final peptide product. thermofisher.commtoz-biolabs.com
By the 1990s, Fmoc chemistry had become the predominant method for SPPS in both academic and industrial laboratories, enabling the efficient and reliable synthesis of a vast array of peptides for research, diagnostics, and therapeutics. mtoz-biolabs.comnih.gov
Overview of Research Trajectories for this compound in Synthetic and Chemical Biology Disciplines
This compound is a key reagent in the synthesis of specific classes of peptidomimetics, molecules that mimic the structure and function of natural peptides but possess modified properties such as enhanced stability or unique functionalities. The primary research applications for this compound are in the construction of peptoids and peptide nucleic acids (PNAs).
Peptoid Synthesis: Peptoids, or poly-N-substituted glycines, are a class of peptide isomers where the side chains are attached to the backbone nitrogen atom rather than the α-carbon. nih.govjove.com This structural rearrangement renders them resistant to proteolytic degradation. This compound can be incorporated into sequences using standard peptide synthesis protocols. iris-biotech.de The N-allyl group serves as a versatile and nucleophilic handle that can be chemically modified after the peptoid chain has been assembled. nih.govnih.gov This "late-stage functionalization" allows for the creation of diverse libraries of molecules from a single precursor sequence, which is a powerful strategy in drug discovery and materials science. iris-biotech.deiris-biotech.de
Peptide Nucleic Acid (PNA) Synthesis: PNAs are synthetic DNA and RNA analogues in which the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. rsc.orgdergipark.org.trnih.gov This neutral backbone allows PNAs to bind to complementary DNA or RNA strands with high affinity and specificity, making them valuable tools in molecular biology, diagnostics, and antisense therapy. This compound and related N-substituted glycine building blocks are central to the synthesis of the PNA backbone. iris-biotech.dedergipark.org.trnih.gov The Fmoc group facilitates the stepwise assembly via SPPS, and the allyl group can be used as a handle for attaching nucleobases or other functionalities. iris-biotech.deiris-biotech.dersc.org Research in this area focuses on optimizing synthesis routes and developing novel PNA constructs with enhanced properties for various biomedical applications. rsc.orgdergipark.org.tr
In both fields, the unique structure of this compound provides a reliable and flexible platform for building non-natural oligomers with precisely controlled sequences and tailored chemical functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQGCMKCQZFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442903 | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222725-35-1 | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to Fmoc-N-(allyl)-glycine
The synthesis of this compound, particularly in its enantiomerically pure form, requires advanced strategies to control the stereochemistry at the α-carbon. The methodologies employed often involve the use of chiral auxiliaries and transition metal complexes to direct the alkylation of a glycine (B1666218) precursor.
Enantioselective Synthesis via Chiral Auxiliaries and Metal Complexes
The asymmetric synthesis of α-amino acids has been significantly advanced by the use of chiral auxiliaries, which temporarily introduce a chiral environment to guide the formation of a new stereocenter. In the context of this compound, this approach is often coupled with the use of metal complexes, which organize the reactants into a rigid, predictable geometry.
A prominent and powerful method for the asymmetric synthesis of α-amino acids, including N-allylglycine, involves the alkylation of chiral Schiff base complexes of glycine. researchgate.netnih.govrsc.orgnih.gov This strategy relies on the formation of a Schiff base between glycine and a chiral aldehyde or ketone, which is then coordinated to a metal ion, typically nickel(II). The chiral auxiliary, often derived from natural products like (S)-proline, imparts facial selectivity to the planar enolate-like intermediate formed upon deprotonation of the glycine α-carbon. nih.gov
The subsequent alkylation with an allyl halide, such as allyl bromide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary and the rigid conformation of the metal complex. researchgate.netrsc.org After the alkylation step, the chiral auxiliary and the metal ion are removed, typically by acid hydrolysis, to yield the desired α-allylglycine. This enantiomerically enriched amino acid can then be protected with the Fmoc group.
Nickel(II) complexes of Schiff bases derived from glycine and chiral ligands have emerged as a leading methodology for the synthesis of a wide array of structurally diverse α-amino acids. researchgate.netnih.govnih.govmdpi.com These square-planar complexes provide a robust and predictable platform for stereoselective alkylation. nih.gov The nickel ion serves multiple roles: it acts as a template, organizing the Schiff base into a rigid conformation; it enhances the acidity of the glycine α-protons, facilitating enolate formation; and it protects the amino and carboxyl groups of the glycine, obviating the need for additional protecting groups during the alkylation step. nih.gov
The chiral ligand, commonly based on (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB) or its derivatives, effectively shields one face of the glycine enolate, directing the incoming allyl electrophile to the opposite face. researchgate.net This results in high diastereomeric excess (de) in the alkylated product. researchgate.net Following the alkylation, the complex is disassembled under acidic conditions. The chiral auxiliary can often be recovered and reused, making the process more economical. mdpi.com The resulting free α-allylglycine is then typically protected with an Fmoc group using standard procedures, such as reaction with Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide), to yield the final this compound product. mdpi.com
| Step | Description | Key Reagents | Typical Yield/Selectivity |
| 1. Complex Formation | Formation of the Ni(II) complex of the glycine Schiff base with a chiral auxiliary. | Glycine, Chiral Ligand (e.g., (S)-BPB), Ni(OAc)₂ | High Yield |
| 2. Alkylation | Deprotonation of the α-carbon and subsequent alkylation with an allyl halide. | Base (e.g., NaOH, K₂CO₃), Allyl Bromide | High Yield, High Diastereoselectivity (de >90%) |
| 3. Disassembly | Acidic hydrolysis to remove the Ni(II) and the chiral auxiliary. | Aqueous HCl | High Yield |
| 4. Fmoc Protection | Introduction of the Fmoc protecting group onto the free amino acid. | Fmoc-OSu, Base (e.g., Na₂CO₃) | High Yield |
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. In the context of the Ni(II) Schiff base methodology, key variables include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
For the alkylation step, the selection of the base is critical. While strong bases like sodium hydroxide (B78521) or potassium carbonate are commonly used, their concentration and the choice of solvent (e.g., DMF, acetonitrile) can significantly impact the reaction rate and the level of side reactions. mdpi.com For instance, in some large-scale syntheses of related fluorinated amino acids using this method, a solution of potassium hydroxide in methanol (B129727) was found to be optimal. mdpi.com It has also been observed that for certain alkylations, only a small excess of the base and the alkylating agent is necessary to achieve high yields and stereoselectivity, which is advantageous for large-scale production. mdpi.com
The conditions for the disassembly of the nickel complex and the subsequent Fmoc protection also need to be optimized. The concentration of the acid used for hydrolysis and the pH control during the Fmoc protection step are crucial for maximizing the yield and preventing side reactions. mdpi.com Purification of the final product, often through recrystallization, is a critical step to ensure high purity.
Comparative Analysis of Synthetic Pathways (e.g., solution phase vs. solid phase)
The synthesis of this compound and its incorporation into peptides can be performed using either solution-phase or solid-phase synthesis (SPS) techniques. Each approach has its distinct advantages and disadvantages.
Solution-phase synthesis is well-suited for the large-scale preparation of the this compound monomer. mdpi.com This method allows for traditional purification techniques like crystallization and chromatography at each step, ensuring high purity of the final product. The synthesis of the chiral Ni(II) complex, its alkylation, and the subsequent workup to obtain the Fmoc-protected amino acid are typically carried out in solution.
Solid-phase synthesis is the dominant method for the assembly of peptides. nih.gov In the context of N-allyl glycine, the pre-synthesized this compound can be coupled to a growing peptide chain on a solid support. Alternatively, the N-allyl group can be introduced on the resin. One method involves the bromoacetylation of the N-terminal amino group of the resin-bound peptide, followed by nucleophilic displacement with allylamine. nih.gov The subsequent coupling of the next Fmoc-amino acid to the secondary amine of the N-allylglycine residue can be challenging due to its lower nucleophilicity. nih.gov Specialized coupling reagents, such as triphosgene (B27547) or a combination of DIC/HOAt, have been found to be effective for this difficult coupling step. nih.govnih.gov
While SPS offers the convenience of simplified purification by washing away excess reagents, the synthesis of the initial this compound building block itself is generally more amenable to solution-phase chemistry, which allows for better control and scalability for the production of this specific monomer.
Fmoc Protecting Group Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily due to its base-lability, which allows for orthogonal protection strategies in combination with acid-labile side-chain protecting groups. organic-chemistry.org
The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or, more commonly, Fmoc-OSu in the presence of a base. The resulting carbamate (B1207046) is stable to a wide range of reagents used in peptide synthesis but is readily cleaved by treatment with a secondary amine, most often piperidine (B6355638) in a polar aprotic solvent like DMF.
The cleavage mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which then decarboxylates. The dibenzofulvene byproduct can react with the newly liberated amine, but this is typically scavenged by the excess piperidine present in the deprotection solution.
The use of this compound in peptide synthesis follows these general principles. The Fmoc group protects the secondary amine during the coupling of its carboxyl group to the growing peptide chain. Subsequent deprotection with piperidine reveals the N-allyl-glycine N-terminus, ready for the next coupling cycle. The allyl group on the nitrogen atom can potentially influence the kinetics of both the coupling and deprotection steps due to steric and electronic effects, sometimes necessitating the use of optimized conditions as mentioned previously. nih.gov
Mechanism of Fmoc Installation and Deprotection in Allylglycine Contexts
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, including the incorporation of non-standard amino acids like N-(allyl)-glycine. The mechanisms for its installation and removal are well-established and critical for successful peptide elongation.
Fmoc Installation:
The primary method for attaching the Fmoc group to the nitrogen atom of N-(allyl)-glycine involves the reaction of the amino acid with a reactive Fmoc derivative. The most common reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com The reaction proceeds via a nucleophilic attack of the secondary amine of N-(allyl)-glycine on the carbonyl carbon of Fmoc-Cl. total-synthesis.com This is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate in a dioxane/water mixture) to neutralize the hydrochloric acid byproduct. total-synthesis.com
Alternatively, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a widely used reagent that offers advantages in terms of stability and reduced side reactions, such as the formation of Fmoc-dipeptides. total-synthesis.comwikipedia.org The reaction with Fmoc-OSu also proceeds through nucleophilic attack by the amine, with N-hydroxysuccinimide being the leaving group. Other reagents like Fmoc-OBt and Fmoc-N3 have also been developed, though they are less common. total-synthesis.com
Fmoc Deprotection:
The defining characteristic of the Fmoc group is its lability to basic conditions, which allows for its selective removal without affecting acid-labile side-chain protecting groups. wikipedia.org The deprotection mechanism is a base-mediated β-elimination. peptide.comnih.gov A base, most commonly a secondary amine like piperidine, abstracts the relatively acidic proton at the C9 position of the fluorene (B118485) ring system. peptide.comnih.govyoutube.com This generates a stabilized fluorenyl anion. total-synthesis.com
The resulting anion then undergoes elimination, leading to the formation of the highly reactive electrophile, dibenzofulvene (DBF), and the release of carbon dioxide and the free amine of the N-(allyl)-glycine residue. peptide.comnih.gov The secondary amine used for deprotection also serves as a scavenger for the DBF byproduct, forming a stable adduct and preventing it from reacting with the newly deprotected amine or other nucleophiles in the reaction mixture. wikipedia.orgpeptide.compublish.csiro.au
The deprotection is typically carried out using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org The reaction is generally rapid, often completing within minutes. total-synthesis.compeptide.com Other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used and may offer faster deprotection, but they are non-nucleophilic and require the addition of a scavenger like piperidine to trap the DBF. peptide.com
Orthogonal Protecting Group Strategies in Conjunction with Fmoc
In the synthesis of complex peptides and peptidomimetics containing N-(allyl)-glycine, the ability to selectively deprotect different functional groups is paramount. This is achieved through the use of orthogonal protecting groups, which are stable under the conditions used to remove other protecting groups. The Fmoc group, with its base lability, is a key component of many orthogonal protection schemes.
The primary orthogonal partner to the Fmoc group is an acid-labile protecting group. The most common of these is the tert-butoxycarbonyl (Boc) group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA) but is completely stable to the basic conditions used for Fmoc removal. total-synthesis.com This Fmoc/Boc strategy is fundamental to solid-phase peptide synthesis (SPPS), where the N-terminal Fmoc group is removed at each cycle, while acid-labile protecting groups on amino acid side chains remain intact until the final cleavage from the resin. wikipedia.orgpeptide.com
In the context of this compound, the allyl group itself can be considered part of an orthogonal set. The allyl group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of Boc removal. google.com It can be selectively removed under neutral conditions using a palladium(0) catalyst, often in the presence of a scavenger. google.com This three-dimensional orthogonality (Fmoc-base, Boc-acid, Allyl-Pd(0)) provides immense flexibility in synthetic design.
For instance, a peptide could be assembled on a solid support using Fmoc-amino acids, including this compound. After chain assembly, the allyl group could be selectively removed to allow for a specific modification on the nitrogen of the glycine residue, while the peptide remains attached to the resin and other side chains are still protected. Subsequently, the peptide can be cleaved from the resin and deprotected using acid.
Other protecting groups that are orthogonal to Fmoc include:
Benzyloxycarbonyl (Z or Cbz) group: While also a carbamate, the Z group is removed by hydrogenolysis (e.g., H2, Pd/C) and is stable to the basic conditions of Fmoc deprotection. However, it is only considered quasi-orthogonal as Fmoc can also be susceptible to hydrogenolysis, though it is less reactive. total-synthesis.com
Allyloxycarbonyl (Alloc) group: This group is also removed by palladium(0) catalysis and is therefore not orthogonal to the allyl group on N-(allyl)-glycine but is orthogonal to both Fmoc and Boc. uva.nl
The strategic use of these orthogonal protecting groups allows for the synthesis of complex peptide architectures, such as cyclic peptides, branched peptides, and peptides with post-translational modifications, where this compound can be a key building block.
Challenges and Side Reactions during Fmoc Deprotection of N-(allyl)-glycine Derivatives
While the Fmoc deprotection is generally efficient, several challenges and side reactions can occur, particularly in the context of specific peptide sequences or derivatives like N-(allyl)-glycine.
One of the most common side reactions during Fmoc deprotection is the formation of aspartimide. nih.gov This occurs when an aspartic acid residue is present in the peptide chain. The base used for deprotection can catalyze the cyclization of the aspartic acid side chain to form a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of piperidide adducts. peptide.compeptide.com While not a direct reaction of the N-(allyl)-glycine residue itself, it is a significant consideration in any Fmoc-based synthesis. The use of sterically hindered protecting groups on the aspartic acid side chain or the use of alternative deprotection reagents like DBU in combination with a scavenger can help to minimize this side reaction. peptide.compeptide.com
In the context of N-alkylated amino acids like N-(allyl)-glycine, a potential challenge is the slower rate of Fmoc deprotection compared to non-alkylated amino acids. This can be attributed to steric hindrance around the nitrogen atom. Incomplete deprotection can lead to deletion sequences in the final peptide product. Monitoring the deprotection reaction, for example by UV spectroscopy of the dibenzofulvene-piperidine adduct, can help to ensure complete removal of the Fmoc group. wikipedia.org
Another potential issue, particularly with N-alkylated dipeptides, is the spontaneous cyclization to form diketopiperazines upon Fmoc deprotection. lookchem.com For a dipeptide containing N-(allyl)-glycine at the N-terminus, removal of the Fmoc group can lead to intramolecular aminolysis, resulting in the formation of an N-allylated 2,5-diketopiperazine. lookchem.com This reaction can be favored by elevated temperatures or extended reaction times during the deprotection step. lookchem.com
Furthermore, the dibenzofulvene (DBF) byproduct of Fmoc deprotection is a reactive electrophile. If not efficiently scavenged by the deprotection base (e.g., piperidine), it can react with the newly liberated amine of the N-(allyl)-glycine or other nucleophilic side chains, leading to undesired modifications. peptide.com
Finally, aggregation of the growing peptide chain, particularly in "difficult sequences," can hinder the accessibility of the N-terminal Fmoc group to the deprotection reagent, leading to incomplete deprotection. peptide.com While this is a general problem in SPPS, the presence of bulky or hydrophobic residues, including modified amino acids, can exacerbate the issue.
Chemical Modifications of the Allyl Moiety
The allyl group of this compound is not merely a passive substituent; it is a versatile chemical handle that can be selectively modified to introduce a wide array of functionalities. This allows for the synthesis of diverse chemical architectures and the construction of complex peptide and peptidomimetic structures.
Catalytic Transformations (e.g., Palladium-catalyzed reactions)
The most prominent and powerful method for modifying the allyl group is through palladium-catalyzed reactions. The allyl group is readily susceptible to cleavage by palladium(0) catalysts, a reaction that forms the basis of the allyloxycarbonyl (Alloc) protecting group strategy. uva.nl This same reactivity can be harnessed to perform a variety of transformations on the allyl group of N-(allyl)-glycine.
One key transformation is the palladium-catalyzed hydrostannolytic cleavage of the allyl group, which can be achieved using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst. uva.nl This effectively removes the allyl group, converting the N-(allyl)-glycine residue back to a glycine residue. This can be useful if the allyl group is used as a temporary protecting group for the secondary amine.
More synthetically useful are palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the allyl group. For example, Heck-type reactions could potentially be used to couple the allyl group with aryl or vinyl halides, although this is less common for this specific substrate.
A more frequently employed strategy is the palladium-catalyzed "transprotection" or acyl transfer reaction. uva.nl In this process, the allyl group is removed in the presence of an acylating agent. The palladium catalyst facilitates the removal of the allyl group, and the in situ generated amine is immediately acylated. This allows for the one-pot conversion of the N-allyl group to a different amide functionality. uva.nl This methodology has been successfully applied to the synthesis of dipeptides in a facile one-pot reaction with good to excellent yields and without significant racemization. uva.nl
Functionalization Strategies for Diverse Chemical Architectures
Beyond palladium catalysis, the double bond of the allyl group is amenable to a wide range of classical olefin functionalization reactions. These strategies open up a vast chemical space for creating diverse molecular architectures based on the this compound scaffold.
Some key functionalization strategies include:
Hydroboration-oxidation: This two-step process converts the terminal alkene of the allyl group into a primary alcohol. This introduces a hydroxyl group that can be further functionalized, for example, by esterification or etherification.
Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, can yield an aldehyde or a carboxylic acid, respectively. These functional groups are versatile handles for further synthetic manipulations, such as reductive amination or amide bond formation.
Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is an electrophilic species that can be opened by various nucleophiles to introduce a wide range of substituents.
Diels-Alder Reaction: The allyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of six-membered rings. This can be a powerful strategy for constructing complex cyclic structures.
Thiol-ene "Click" Reaction: The radical-mediated addition of a thiol across the double bond is a highly efficient and robust reaction. This allows for the introduction of a thioether linkage and any functionality present on the thiol reagent.
These functionalization strategies, combined with the core this compound structure, provide a modular platform for the synthesis of a wide variety of complex molecules, including peptidomimetics with tailored properties.
Ring-Closing Metathesis (RCM) in Peptide and Peptidomimetic Design
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic peptides and peptidomimetics. The presence of two olefinic side chains within a peptide sequence allows for their intramolecular cyclization using a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. This compound is an excellent building block for this purpose.
By incorporating two this compound residues, or one this compound and another amino acid with an olefin-containing side chain (like allylglycine itself), into a peptide sequence, a macrocyclic structure can be formed via RCM. lookchem.com The resulting cyclic peptide will contain a carbon-carbon double bond within the newly formed ring. This "stapled" peptide can exhibit enhanced conformational stability, increased resistance to proteolytic degradation, and improved binding affinity for biological targets compared to its linear counterpart.
The general workflow for RCM in peptide synthesis involves:
Solid-phase synthesis: The linear peptide precursor containing two olefinic side chains is assembled on a solid support using Fmoc chemistry.
RCM reaction: The resin-bound peptide is then treated with an RCM catalyst in a suitable solvent (e.g., dichloromethane (B109758) or dichloroethane).
Cleavage and deprotection: The cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed.
The resulting double bond in the cyclic product can be left as is or can be subsequently hydrogenated to provide a saturated hydrocarbon bridge. The use of N-allylated glycine in RCM introduces additional conformational flexibility due to the potential for cis/trans isomerization of the amide bond, which can be a factor in the design of the peptidomimetic. lookchem.com
The ability to use this compound in RCM has significantly expanded the toolbox for medicinal chemists and peptide scientists, enabling the creation of novel cyclic peptidomimetics with diverse therapeutic potential.
Applications in Peptide and Peptidomimetic Synthesis
Solution-Phase Peptide Synthesis Approaches
Although less common than SPPS for long peptides, solution-phase synthesis remains a viable method, particularly for shorter peptides or fragment condensation. The use of Fmoc-N-(allyl)-glycine is also applicable in solution-phase strategies. acs.org In this approach, the coupling and deprotection reactions are carried out in a homogenous solution.
A key challenge in solution-phase synthesis is the potential for insolubility of intermediate peptide fragments, which can hinder reaction completion. acs.org The principles of protection group strategy remain the same, with the Fmoc group being removed by a base and the allyl group remaining stable for later modification. google.com For example, the synthesis of dicarba analogs of the drug octreotide (B344500) has utilized allyl-functionalized amino acids, demonstrating their utility in solution-phase approaches for creating complex, modified peptides. fishersci.fiuu.nl
Peptide Macrocyclization Strategies
Peptide macrocyclization is a critical strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability against enzymatic degradation. researchgate.netnih.gov The allyl group of this compound provides a versatile chemical handle to facilitate such cyclizations.
A prominent application of this compound is in the synthesis of cyclic peptides through side-chain to side-chain linkage. This is most commonly achieved using a palladium-catalyzed reaction or, more frequently, through ring-closing metathesis (RCM). researchgate.netscispace.com
The general process involves:
Synthesis of the Linear Peptide: A linear peptide precursor is synthesized on a solid support using standard Fmoc-SPPS. scispace.com This peptide is designed to contain at least two residues with olefin-bearing side chains, such as N-allyl glycine (B1666218) and another amino acid like N-allyl glutamine or α-allylglycine. scispace.comscispace.com
On-Resin Cyclization: While the peptide is still attached to the resin, it is treated with a ruthenium-based catalyst, such as a Grubbs catalyst. uu.nlresearchgate.net This catalyst facilitates the formation of a new carbon-carbon double bond between the two allyl groups, closing the loop and forming the macrocycle. scispace.com RCM is highly chemoselective, leaving other functional groups in the peptide untouched. scispace.com
Cleavage and Deprotection: The cyclized peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA), to yield the final macrocyclic peptide. researchgate.net
This RCM strategy has been successfully employed to synthesize a variety of cyclic peptides, including dynorphin (B1627789) A analogs where cyclization was performed between two allylglycine residues. scispace.com The resulting cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. scispace.com
Table 2: Examples of RCM in Peptide Synthesis Using Allyl-Functionalized Residues
| Peptide Type | Functional Residues Used for RCM | Catalyst Example | Result | Reference |
|---|---|---|---|---|
| Dynorphin A Analogues | Two allylglycine (AllGly) residues | Grubbs Catalyst | Cyclic peptides with reasonable yields (56–74%) | scispace.com |
| Lactam-Bridged Cyclic Peptides | N-allyl glutamine and α-allylglycine | Grubbs Catalyst | Efficient formation of cyclized lactam peptides | scispace.com |
Head-to-Tail Cyclization Modalities
Head-to-tail cyclization is a widely employed strategy to impart conformational rigidity and enhance the biological stability of peptides. researchgate.net The synthesis of these cyclic peptides can be efficiently achieved on a solid support, a method that leverages a pseudo-dilution effect to favor intramolecular reactions over intermolecular polymerization. nih.govrsc.org this compound and related allyl-protected amino acids are instrumental in a powerful orthogonal protection strategy for on-resin cyclization. researchgate.netfrontiersin.org
In this modality, a linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry. researchgate.net An amino acid, such as aspartic acid or glutamic acid, whose α-carboxyl group is protected as an allyl ester, is incorporated into the sequence. researchgate.netgoogle.com This allyl protecting group is orthogonal to the acid-labile t-butyl (tBu) side-chain protecting groups and the base-labile N-terminal Fmoc group. google.com
Once the full linear peptide has been assembled, the C-terminal allyl ester is selectively cleaved. This deprotection is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like morpholine. researchgate.netfrontiersin.org This step exposes the C-terminal carboxylic acid while the peptide remains anchored to the resin via a side chain and the N-terminus is still protected by the Fmoc group. researchgate.net Subsequently, the N-terminal Fmoc group is removed with a standard piperidine (B6355638) solution. researchgate.netsemanticscholar.org The final step is the on-resin, head-to-tail coupling of the now-free N-terminal amine and C-terminal carboxylic acid, a reaction mediated by standard peptide coupling reagents like BOP/HOBt/DIEA or HATU, to form the cyclic peptide. researchgate.netsemanticscholar.org This efficient, three-dimensional orthogonal solid-phase strategy allows for the creation of head-to-tail cyclized peptides without significant side reactions like racemization. researchgate.net
Role of this compound in Constrained Peptide Design
Constraining a peptide's structure is a critical technique for improving its pharmacological properties. By reducing conformational freedom, cyclization can stabilize the peptide's bioactive conformation, leading to enhanced receptor affinity, selectivity, and metabolic stability. nih.govuu.nl this compound and its Cα-substituted analog, Fmoc-L-allylglycine, are key building blocks in the design of such constrained peptides. chemimpex.comuow.edu.au
The primary role of these building blocks is to introduce allyl functionalities into a peptide sequence, which serve as reactive handles for cyclization. chemimpex.com The most prominent application is in ring-closing metathesis (RCM), a powerful reaction that forms a carbon-carbon double bond to create a non-native, stable cyclic constraint. nih.gov Incorporating two allylglycine residues, or one allylglycine and another olefin-containing amino acid, into a peptide chain sets the stage for an intramolecular RCM reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst. nih.govuu.nlnih.gov
This RCM-mediated cyclization generates a hydrocarbon bridge that is completely stable to proteases, unlike more common disulfide or lactam linkages. nih.gov The resulting conformationally restricted peptide can provide valuable insights into structure-activity relationships (SARs) and lead to the development of more potent and selective therapeutic candidates. uow.edu.au The versatility of the allyl group allows for the creation of a diverse range of cyclic structures, making this compound a valuable tool for fine-tuning the conformational properties of bioactive peptides. chemimpex.comuu.nl
Synthesis of Peptidomimetics and Non-Natural Peptides
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological characteristics, such as enhanced stability and bioavailability. researchgate.net this compound is a key precursor for the synthesis of several classes of non-natural peptides and peptidomimetics, including peptoids and peptide nucleic acids (PNAs), and for creating stable dicarba-analogs of bioactive peptides. fishersci.fiiris-biotech.defishersci.ca
Peptoid Synthesis Utilizing this compound
Peptoids, or N-substituted glycine oligomers, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. researchgate.netresearchgate.net This structural alteration confers significant resistance to proteolytic degradation. This compound is explicitly identified as a useful building block for peptoid synthesis. iris-biotech.de
There are two main strategies for incorporating N-allyl-glycine units:
Direct Monomer Incorporation : In this approach, this compound is used directly as a monomer in solid-phase synthesis. iris-biotech.de It can be coupled using standard peptide synthesis protocols to be incorporated into a growing chain, which can be a peptide or another peptoid oligomer, creating peptide-peptoid hybrids. researchgate.netiris-biotech.de
Sub-monomer Synthesis : This is a widely used method for preparing peptoid oligomers. nih.gov It involves a two-step process for each monomer addition. First, an acylating agent, typically bromoacetic acid, is coupled to the free amine on the solid support. Second, the resulting bromoacetylated resin is treated with a primary amine—in this case, allylamine—which displaces the bromide to form the N-substituted glycine residue. nih.gov This method is attractive for building N-allylglycine-containing sequences. nih.gov
The table below illustrates the sub-monomer synthesis approach for an N-allylglycine unit.
| Step | Reagent(s) | Purpose | Resulting Structure on Resin |
| 1 | Bromoacetic acid, DIC | Acylation | Resin-NH-CO-CH₂Br |
| 2 | Allylamine (H₂N-CH₂-CH=CH₂) | Nucleophilic Displacement | Resin-NH-CO-CH₂-NH(CH₂-CH=CH₂) |
Table 1: Sub-monomer synthesis of an N-allylglycine peptoid unit. DIC (Diisopropylcarbodiimide) is a coupling agent. nih.gov
Once incorporated, the allyl group can be further derivatized to create a diverse library of peptoid analogues. iris-biotech.de
Incorporation into Peptide Nucleic Acids (PNAs)
Peptide Nucleic Acids (PNAs) are synthetic DNA and RNA mimics in which the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine scaffold, to which nucleobases are attached. nih.govpsu.edu This modification results in an uncharged backbone, leading to strong and specific binding to complementary DNA and RNA strands and high stability against nucleases and proteases. nih.gov
The standard method for PNA synthesis is Fmoc-based solid-phase synthesis. rsc.orgmedsci.org In this context, derivatives of N-(allyl)-glycine play a crucial role, particularly as protected esters of the PNA backbone unit. A convenient synthesis route involves N-[2-(Fmoc)aminoethyl]glycine allyl ester. nih.gov Here, the allyl group serves as an orthogonal protecting group for the glycine carboxyl terminus. nih.gov
The synthesis proceeds by coupling the appropriate nucleobase acetic acid (e.g., ethyl adenin-9-ylacetate) to the N-[2-(Fmoc)aminoethyl]glycine allyl ester. nih.gov This forms the complete PNA monomer. During solid-phase synthesis of the PNA oligomer, the N-terminal Fmoc group is removed with piperidine to allow for the coupling of the next monomer. rsc.orgnih.gov The allyl ester protecting the C-terminus of each monomer unit remains stable under these conditions and is removed during the final cleavage from the resin. nih.gov This orthogonal protection scheme, summarized in the table below, is a viable and effective strategy for the solid-phase synthesis of PNA oligomers. psu.edunih.gov
| Protecting Group | Position/Function | Cleavage Condition | Purpose |
| Fmoc | N-terminal amine of backbone | Base (e.g., 20% Piperidine in DMF) | Temporary protection for stepwise elongation |
| Boc / Bhoc | Exocyclic amines of nucleobases (A, C, G) | Strong Acid (e.g., TFA) | Permanent protection during synthesis |
| Allyl ester | C-terminal carboxyl of backbone unit | Pd(0) catalyst / Final acid cleavage | Orthogonal protection for monomer synthesis and stability |
Table 2: Common protecting groups in Fmoc-based PNA synthesis, highlighting the role of the allyl group. psu.edursc.orgnih.gov
Design of Dicarba-Analogs of Bioactive Peptides
Replacing the native disulfide bridge in cyclic peptides with a stable, non-reducible dicarba linkage is a powerful strategy to enhance metabolic stability and, in some cases, alter biological activity. nih.gov Fmoc-L-allylglycine is a key reagent for this modification, enabling the synthesis of dicarba-analogs of important bioactive peptides like octreotide and enkephalins through ring-closing metathesis (RCM). nih.govfishersci.fifishersci.cathermofisher.com
The synthetic strategy involves the replacement of two cysteine residues in the linear peptide precursor with allylglycine residues during standard Fmoc-based solid-phase synthesis. nih.govresearchgate.net After the linear sequence is assembled on the resin, the on-resin cyclization is performed. This is achieved by treating the resin-bound peptide with a second-generation Grubbs catalyst, which mediates the RCM reaction between the two allyl side chains to form a carbon-carbon double bond, thus creating the cyclic dicarba-analog. nih.gov This reaction can produce a mixture of cis and trans isomers of the olefinic bridge, which can then be hydrogenated to yield the saturated and highly stable -CH₂-CH₂- (dicarba) bridge. nih.gov
A notable example is the synthesis of dicarba-analogs of cyclic enkephalin peptides, which are active at opioid receptors. nih.gov The substitution of the disulfide bridge with a dicarba bridge resulted in analogs that retained high potency. nih.gov
| Peptide Analog | Modification | Key Result |
| H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ | Parent peptide (disulfide bridge) | High μ and δ opioid receptor agonist |
| H-Tyr-c[D-Allylgly-Gly-Phe-L-Allylgly]NH₂ (trans isomer) | Dicarba bridge via RCM | Retained high potency; subnanomolar μ and δ agonist |
| H-Tyr-c[D-Allylgly-Gly-Phe-L-Allylgly]NH₂ (cis isomer) | Dicarba bridge via RCM | Retained high potency |
Table 3: Comparison of a native enkephalin peptide with its dicarba-analogs synthesized using Fmoc-L-allylglycine and RCM. nih.gov
This approach demonstrates the utility of this compound and its stereoisomers in creating robust peptide analogs with potentially superior therapeutic profiles. nih.gov
Applications in Chemical Biology and Drug Discovery Research
Bioorthogonal Chemistry and Ligation Strategies
The allyl group of Fmoc-N-(allyl)-glycine is a key functional handle for bioorthogonal chemistry. This field of chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The incorporation of this compound into a peptide sequence introduces a specific point for chemical ligation, allowing for the construction of complex biomolecules. chemimpex.comchemimpex.com
Click Chemistry with Allyl-Modified Peptides
While the most famous "click" reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the term broadly encompasses a range of reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. nih.gov The allyl group is a versatile precursor for various bioorthogonal ligations. For instance, the related propargyl group, found in compounds like Fmoc-L-propargylglycine, is a direct participant in CuAAC reactions. The allyl group in this compound can participate in other efficient ligation reactions, such as thiol-ene reactions, which are also considered a type of click chemistry. This reaction involves the radical-initiated addition of a thiol across the allyl double bond, forming a stable thioether linkage. This strategy allows for the specific attachment of thiol-containing molecules, such as cysteine-containing peptides or small molecule probes, to the allyl-modified peptide.
Site-Specific Labeling and Conjugation of Biomolecules
The ability to install a unique reactive handle at a specific position within a peptide chain is crucial for many applications in chemical biology. By using this compound during SPPS, a single allyl group can be placed precisely within the peptide sequence. chemimpex.comchemimpex.com This enables the site-specific attachment of various molecules, a process known as bioconjugation. chemimpex.comchemimpex.comchemimpex.com
This targeted functionalization is used to conjugate a wide array of moieties to peptides, including:
Fluorescent Dyes: For tracking the localization of peptides in cells or tissues.
Small Molecule Drugs: To create peptide-drug conjugates (PDCs) for targeted therapy.
Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides.
Other Biomolecules: To link peptides to proteins or nucleic acids, creating novel hybrid structures. chemimpex.com
The allyl group's reactivity, for example in palladium-catalyzed reactions or thiol-ene additions, provides a robust method for achieving this site-specific labeling. nih.gov
Development of Peptide-Based Therapeutics and Enzyme Inhibitors
This compound is a valuable building block in the design of novel peptide-based therapeutics and enzyme inhibitors. chemimpex.comchemimpex.com Peptides are of great interest as drugs due to their high specificity and potency, but they often suffer from poor stability and bioavailability. nih.gov Introducing non-standard amino acids like N-allyl-glycine can address these limitations.
The incorporation of this compound can lead to:
Enhanced Stability: N-alkylation of the peptide backbone, as in N-allyl-glycine, can increase resistance to proteolytic degradation by enzymes. nih.gov
Conformational Constraint: The allyl group can be used to create cyclic peptides through ring-closing metathesis with another unsaturated side chain. This conformational constraint can lock the peptide into its bioactive shape, increasing affinity for its target and improving stability.
Novel Binding Interactions: The allyl group itself can form productive interactions within a target's binding site or serve as an attachment point for other functional groups that enhance binding or activity.
Researchers utilize this compound to synthesize complex peptide structures designed to act as enzyme inhibitors or receptor modulators. chemimpex.com For example, it has been employed in the development of peptides with potential anticancer properties. biosynth.com
Structure-Activity Relationship (SAR) Studies of Modified Peptides
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a useful tool in SAR studies of peptides. thermofisher.com By systematically replacing standard amino acids with N-allyl-glycine or other modified residues, researchers can probe the requirements for biological activity. scispace.com
Introducing N-allyl-glycine can help determine the importance of:
Backbone Flexibility: N-alkylation alters the peptide backbone's conformational freedom, which can reveal how backbone structure affects binding. lookchem.com
Side Chain Volume and Polarity: The allyl group has a distinct size and hydrophobicity compared to natural amino acid side chains. Its substitution helps to map the steric and electronic requirements of a receptor's binding pocket. mdpi.com
Specific Residue Contributions: Replacing a specific residue with N-allyl-glycine can clarify the role of the original amino acid's side chain in target recognition and activation. researchgate.net
The table below compares Fmoc-L-allylglycine with other modified amino acids, illustrating how different side chains are used to probe different structural and functional aspects in SAR studies.
| Compound | Key Feature | Primary Application in SAR | Reference |
| Fmoc-L-Allylglycine | Allyl side chain | Probing steric tolerance; introducing sites for cyclization (dicarba bridges) | |
| Fmoc-L-Propargylglycine | Propargyl group | Introducing sites for "click" chemistry (CuAAC) | |
| Fmoc-L-Phenylglycine | Phenyl group | Investigating hydrophobic interactions and π-stacking | |
| Fmoc-α-Me-L-Phe-OH | α-Methyl group | Imposing conformational restriction on the peptide backbone |
Application in Combinatorial Chemistry and Library Generation
Combinatorial chemistry involves the synthesis of large numbers of different but structurally related molecules, known as libraries, which can then be screened for biological activity. This compound is well-suited for this purpose. chemimpex.comchemimpex.com Its compatibility with standard Fmoc-based solid-phase peptide synthesis allows for its inclusion in automated synthesis protocols to generate diverse peptide libraries. sigmaaldrich.com
The introduction of N-allyl-glycine into a peptide library provides an additional layer of diversity. After the initial library is synthesized, the allyl groups present on the peptides can be collectively or selectively modified with a range of different reagents. This "post-synthesis modification" strategy dramatically increases the number of unique structures that can be generated and screened, enhancing the probability of discovering lead compounds in drug discovery processes. chemimpex.comnih.gov This approach has been used to create large libraries of modified and macrocyclic peptides for screening against various therapeutic targets. nih.gov
Research in Neuroscience: Investigations of Neuropeptides
Neuropeptides are a class of peptides that are used by neurons to communicate with each other. They play critical roles in a wide range of brain functions and are implicated in numerous neurological disorders. Research in this area often involves the synthesis of neuropeptide analogues to study their function or to develop them as therapeutics. chemimpex.comchemimpex.com
This compound is used in neuroscience research to create modified neuropeptides for several purposes: chemimpex.comchemimpex.com
SAR Studies: As described previously, it can be used to understand how neuropeptides bind to their receptors. researchgate.net For example, it could be incorporated into analogs of endogenous opioid peptides like dynorphin (B1627789) to probe receptor interactions. researchgate.net
Development of CNS Therapeutics: Modified neuropeptides are being investigated for conditions like traumatic brain injury and neurodegenerative diseases. acs.org The modifications enabled by N-allyl-glycine can improve a peptide's ability to cross the blood-brain barrier or increase its stability in the central nervous system.
Probing Neurological Function: Labeled neuropeptide analogs, created using the allyl handle for conjugation, can be used as molecular tools to visualize receptors and investigate neural circuits. chemimpex.com
The study of neuropeptides like Glypromate, an endogenous neuropeptide with neuroprotective properties, relies on chemical synthesis methods where building blocks like this compound can be valuable. acs.org
Advanced Analytical Techniques for Characterization of Fmoc N Allyl Glycine and Its Derivatives
Chromatographic Methods (e.g., HPLC, Chiral HPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of Fmoc-N-(allyl)-glycine. High-Performance Liquid Chromatography (HPLC) is the most common method used to verify the purity of the compound, with commercial suppliers often guaranteeing a purity of ≥98% or ≥99% as determined by HPLC. chemimpex.comsigmaaldrich.comcenmed.comsigmaaldrich.com
For chiral molecules like the L-enantiomer, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, Chiral HPLC is essential. This technique uses a chiral stationary phase to separate the enantiomers, ensuring the stereochemical purity of the product, which is critical for its use in stereospecific biological applications. chemimpex.comcenmed.comjk-sci.com The enantiomeric purity is a key parameter for applications in peptide synthesis where the biological activity of the final peptide is dependent on its specific three-dimensional structure.
Reverse-phase HPLC (RP-HPLC) is frequently used for the analysis and purification of Fmoc-protected amino acids and their subsequent peptide products. The method separates molecules based on their hydrophobicity. For instance, in the analysis of related Fmoc-peptide derivatives, specific gradient systems and detectors are used to achieve separation and quantification. A dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, can be quantified by UV spectroscopy, a principle often coupled with HPLC detection. nih.gov The use of a Photodiode Array (PDA) detector allows for monitoring the elution at specific wavelengths, such as 254 nm or 220 nm, which are characteristic of the Fmoc group and peptide bonds. luxembourg-bio.com
Table 1: Illustrative HPLC Conditions for Analysis of Fmoc-Amino Acid Derivatives
| Parameter | Condition 1: Fmoc-Gly-Gly-OH Analysis luxembourg-bio.com | Condition 2: Alkyne-Functionalized Arginine Derivative Analysis nih.gov |
| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |
| Mobile Phase | Linear gradient of Solvent A in Solvent B | Not specified, resulted in 99% purity |
| Gradient | 10% to 90% over 8 minutes | Isocratic or gradient not detailed |
| Detection | PDA at 254 nm | UV at 220 nm |
| Retention Time (t_R) | 6.29 min | 10.5 min |
| Capacity Factor (k) | Not specified | 12.1 |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR, UV-Vis)
Spectroscopy provides in-depth information about the molecular structure, functional groups, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are used to confirm the presence of the allyl, glycine (B1666218), and Fmoc moieties by identifying the chemical shifts and coupling constants of the various nuclei. lookchem.com
Table 2: NMR Spectroscopic Data for this compound lookchem.com
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 3.85 (s, 1H), 3.97 (m, 2H), 4.04 (s, 1H), 4.24 (dt, 1H), 4.46 (d, 2H), 5.14 (m, 2H), 5.72 (m, 1H), 7.1-7.8 (m, 8H) |
| ¹³C NMR | 31.74, 47.2, 50.75, 76.17, 117.75, 118.3, 119.97, 124.84, 127.79, 132.84, 141.33, 144.29, 155.92, 156.51 |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. Electron Ionization (EI) mass spectrometry shows the molecular ion peak (M⁺) and characteristic fragmentation patterns. lookchem.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. lookchem.com
Table 3: Mass Spectrometry Data for this compound lookchem.com
| Technique | m/z (Intensity %) | Interpretation |
| MS (70 eV) | 337 (1) | Molecular Ion (M⁺) |
| 297 (1) | Fragment | |
| 178 (100) | Fragment (likely related to the Fmoc group) |
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, key absorptions include those for the carbonyl groups of the carbamate (B1207046) and the carboxylic acid, as well as C=C stretching of the allyl group. lookchem.com
Table 4: Infrared (IR) Spectroscopy Data for this compound lookchem.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1728 | Strong (s) | C=O stretch (Carbamate/Acid) |
| 1700 | Very Strong (vs) | C=O stretch (Carbamate/Acid) |
| 1236 | Strong (s) | C-O stretch |
| 1120 | Strong (s) | C-O stretch |
UV-Vis Spectroscopy is particularly useful for quantifying the Fmoc group. While the compound itself has UV absorbance due to the fluorenyl group, a key analytical application involves the cleavage of the Fmoc protecting group. This is typically done using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The reaction liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov This adduct has strong and distinct absorbance maxima around 289 nm and 301 nm, allowing for the sensitive and accurate quantification of the amount of Fmoc-protected compound, for example, when it is attached to a solid support or nanoparticle. nih.gov
Crystallographic Analysis for Structural Elucidation
Crystallographic analysis, specifically single-crystal X-ray diffraction, provides definitive information about the three-dimensional structure of a molecule in the solid state. It can unambiguously determine bond lengths, bond angles, and stereochemistry.
While a specific crystallographic study for this compound is not widely reported in the literature, the compound is known to be a crystalline solid or powder. sigmaaldrich.comsigmaaldrich.com The potential for forming single crystals is crucial for structural elucidation. For complex derivatives, X-ray crystallography is a vital tool. For example, in studies involving the synthesis of modified peptides, the crystal structure of a key intermediate was determined by X-ray crystallographic analysis to confirm its structure and stereochemistry. core.ac.uk This technique would be the ultimate method to confirm the absolute configuration and conformational preferences of this compound in its crystalline form.
Future Directions and Emerging Research Avenues
Integration with Automated Synthesis Platforms
The efficiency and reliability of Solid-Phase Peptide Synthesis (SPPS) have been significantly enhanced by the advent of automated synthesis platforms. beilstein-journals.orgamericanpeptidesociety.org Fmoc-N-(allyl)-glycine is well-suited for integration into these automated workflows, which predominantly utilize Fmoc/tBu chemistry. beilstein-journals.orgvapourtec.com Automated synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, thereby minimizing human error and increasing throughput. americanpeptidesociety.org
The incorporation of this compound into automated synthesis protocols allows for the precise and efficient production of peptides containing a bioorthogonal handle. chemimpex.com The Fmoc group is readily removed under the basic conditions typically used in automated synthesizers, and the subsequent coupling of the next amino acid can proceed with high efficiency. nih.govuci.edu The presence of the N-allyl group does not interfere with the standard coupling reagents used in these platforms.
Future research in this area will likely focus on optimizing the coupling conditions for this compound within automated systems to maximize yield and purity, especially for the synthesis of long or complex peptides. Furthermore, the development of specialized protocols for the on-resin modification of the allyl group within an automated platform would represent a significant advancement, enabling the streamlined production of complex modified peptides.
Table 1: Key Considerations for Integrating this compound into Automated SPPS
| Parameter | Consideration | Rationale |
| Resin Choice | Standard resins used in Fmoc-SPPS are compatible. | The N-allyl group does not require special resin functionalities for attachment. |
| Deprotection | Standard piperidine (B6355638) solutions are effective for Fmoc removal. | The N-allyl group is stable to the basic conditions of Fmoc deprotection. peptide.com |
| Coupling | Standard coupling reagents (e.g., HCTU, HATU) can be used. | The N-allyl group does not significantly hinder the reactivity of the carboxylic acid for amide bond formation. |
| Washing | Standard wash solvents (e.g., DMF, DCM) are sufficient. | Ensures removal of excess reagents and byproducts without affecting the incorporated residue. |
| On-resin Modification | Requires compatibility of subsequent reaction conditions with the resin and other protecting groups. | The allyl group's reactivity allows for further modification while the peptide is still attached to the solid support. |
Exploration of Novel Bioorthogonal Reactions
The allyl group of this compound is a versatile functional handle for a variety of bioorthogonal reactions. wikipedia.org These reactions occur with high selectivity and efficiency under physiological conditions, without interfering with native biological processes. nih.gov
One of the most promising areas of research is the application of olefin metathesis to peptides containing N-allyl-glycine. nih.govox.ac.uk This reaction, catalyzed by ruthenium-based catalysts, allows for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of functionalities. acs.org For instance, cross-metathesis with other olefins can be used to attach fluorescent probes, cross-linking agents, or other bioactive molecules. ox.ac.uk
Another emerging bioorthogonal reaction for the allyl group is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.govcsic.es This reaction is known for its exceptionally fast kinetics and high specificity. csic.es Peptides incorporating N-allyl-glycine can be rapidly and selectively labeled with tetrazine-functionalized probes.
Future research will likely focus on the development of new catalysts and reaction partners to expand the scope of bioorthogonal reactions available for the allyl group. This includes the design of water-soluble catalysts for improved biocompatibility and the exploration of novel dienophiles for IEDDA reactions with enhanced stability and reactivity.
Table 2: Bioorthogonal Reactions Involving the Allyl Group
| Reaction | Reagents/Catalyst | Key Features | Potential Applications |
| Olefin Metathesis | Ruthenium-based catalysts (e.g., Grubbs' catalyst) | Forms stable C-C bonds; versatile for introducing various functionalities. ox.ac.ukacs.org | Site-specific protein modification, synthesis of cyclic peptides, introduction of probes. ox.ac.uk |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazines | Extremely fast kinetics; high selectivity; metal-free. nih.govcsic.es | Live-cell imaging, pre-targeting strategies for therapy and diagnosis. nih.gov |
| Thiol-ene Reaction | Thiols, photoinitiator or radical initiator | High efficiency; occurs under mild conditions. | Bioconjugation, surface modification, hydrogel formation. |
| Palladium-Catalyzed Allylic Alkylation | Palladium catalysts, nucleophiles | Versatile for C-C, C-N, and C-O bond formation. organic-chemistry.orgorganic-chemistry.org | Introduction of diverse functional groups post-synthesis. organic-chemistry.org |
Advanced Applications in Targeted Drug Delivery Systems
The incorporation of this compound into peptide-based therapeutics offers a powerful strategy for the development of advanced drug delivery systems. The allyl group can serve as a "pro-drug" handle, allowing for the attachment of a therapeutic agent via a cleavable linker. acs.org The release of the drug can then be triggered at a specific site by a bioorthogonal decaging reaction. acs.org
For example, a cytotoxic drug could be attached to a tumor-targeting peptide via an allyl-containing linker. Upon localization of the peptide-drug conjugate at the tumor site, a systemically administered catalyst could cleave the linker and release the drug, thereby minimizing off-target toxicity. Palladium-catalyzed deallylation is a well-established method for cleaving allyl-based protecting groups under mild conditions and could be adapted for this purpose. peptide.combiotage.com
Furthermore, the allyl group can be used to conjugate targeting ligands, imaging agents, or moieties that enhance pharmacokinetic properties to a peptide drug. This multifunctional approach allows for the creation of highly sophisticated therapeutic constructs with improved efficacy and safety profiles.
Future research in this area will focus on the development of biocompatible cleavage strategies for the allyl group that can be triggered by specific biological cues, such as enzymes or changes in redox potential. The design of novel linkers that offer precise control over the rate of drug release will also be a key area of investigation.
Role in Proteomics and Protein Engineering Studies
This compound is a valuable tool for proteomics and protein engineering, enabling the site-specific modification of proteins. nih.gov By incorporating N-allyl-glycine into a protein, either through SPPS of smaller proteins or by ligation methods for larger ones, a unique chemical handle is introduced that can be selectively modified. rsc.org
This "tag-and-modify" approach allows for the introduction of a wide range of functionalities at a specific site within a protein, which is crucial for studying protein structure and function. acs.org For example, fluorescent probes can be attached to track protein localization and dynamics within living cells. nih.gov Cross-linking agents can be introduced to identify protein-protein interactions, and post-translational modifications can be mimicked to study their effects on protein function. rsc.org
The ability to introduce a small, minimally perturbing bioorthogonal handle like the allyl group is a significant advantage over larger tags that may interfere with protein folding or function. csic.es The subsequent modification with a probe of interest can be performed with high efficiency and specificity. acs.org
Emerging research is focused on expanding the genetic code to enable the direct incorporation of N-allyl-glycine into proteins during ribosomal synthesis. This would provide a powerful tool for the site-specific modification of proteins in living organisms, opening up new avenues for studying protein function in their native context.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, including the production of amino acid derivatives and peptide synthesis. rsc.org Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its use in SPPS.
Current methods for amino acid synthesis often rely on non-renewable starting materials and harsh reagents. manufacturing.net The development of synthetic routes that utilize renewable feedstocks, such as biomass-derived intermediates, would represent a significant step towards a greener synthesis of N-allyl-glycine. manufacturing.netrsc.org Electrosynthesis and biocatalysis are emerging as promising green technologies for amino acid production. researchgate.netnsf.gov
In the context of SPPS, efforts are underway to replace hazardous solvents, such as dimethylformamide (DMF), with more benign alternatives. rsc.org Additionally, strategies to improve the efficiency of the synthesis and reduce waste, such as in situ Fmoc removal, are being explored. rsc.org The application of these green chemistry principles to the synthesis and use of this compound will be a key area of future research, aiming to reduce the environmental impact of peptide science. sustainabilitymatters.net.au
Table 3: Green Chemistry Strategies for this compound and its Application
| Area | Green Chemistry Approach | Potential Benefits |
| Synthesis of N-allyl-glycine | Use of renewable feedstocks (e.g., biomass). manufacturing.net | Reduced reliance on fossil fuels; increased sustainability. |
| Biocatalysis or electrosynthesis. nsf.gov | Milder reaction conditions; reduced waste generation. | |
| Fmoc Protection | Development of more efficient and cleaner protection methods. | Reduced use of hazardous reagents and solvents. |
| Solid-Phase Peptide Synthesis | Replacement of hazardous solvents (e.g., DMF) with greener alternatives. rsc.org | Improved safety and reduced environmental impact. |
| Implementation of protocols that minimize solvent consumption (e.g., in situ Fmoc deprotection). rsc.org | Reduced waste and lower operational costs. | |
| Use of microwave-assisted synthesis. biotage.com | Faster reaction times and potentially lower energy consumption. |
Q & A
Q. Basic
- HPLC : C18 columns (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in H₂O/ACN (5–95% over 20 min) at 1 mL/min. Retention time: ~12–14 min .
- Mass Spectrometry : ESI-MS confirms molecular weight (M+Na⁺ expected: ~340.3 Da).
- NMR : ¹H NMR in DMSO-d₆ shows characteristic Fmoc aromatic protons (δ 7.3–7.9 ppm) and allyl protons (δ 5.1–5.9 ppm) .
How does the allyl group influence post-synthetic modifications, such as thiol-ene "click" chemistry?
Advanced
The allyl group enables site-specific functionalization via radical-mediated thiol-ene reactions. Under UV light (365 nm) with a photoinitiator (e.g., Irgacure 2959), thiols (e.g., PEG-SH) conjugate to the allyl moiety in <1 hour with >80% efficiency. This strategy is used to attach fluorophores or PEG chains without damaging the peptide backbone .
What challenges arise in quantifying this compound in complex biological matrices, and how are they resolved?
Advanced
Matrix interference (e.g., from proteins or salts) complicates quantification. Solid-phase extraction (SPE) using C18 cartridges followed by UPLC-MS/MS with a deuterated internal standard (e.g., this compound-d₄) improves sensitivity (LOQ: 1 ng/mL). MRM transitions: m/z 318.1 → 178.1 (quantifier) and 318.1 → 145.0 (qualifier) .
How do solvent polarity and pH affect the self-assembly of this compound in supramolecular hydrogels?
Advanced
In aqueous buffers (pH 4–6), this compound forms β-sheet-rich fibrils due to hydrophobic interactions between Fmoc groups. Above pH 7, electrostatic repulsion from deprotonated carboxylates disrupts assembly. Adding DMSO (10–20%) stabilizes π-π stacking, enabling hydrogel formation with storage moduli (G') > 100 Pa .
What strategies prevent racemization during this compound incorporation into chiral peptide sequences?
Advanced
Racemization is minimized by:
- Low-temperature coupling : 0–4°C reduces base-catalyzed epimerization.
- Non-basic activating reagents : HOAt or Oxyma instead of HOBt.
- Short activation times : <3 minutes pre-activation.
Chiral HPLC (Chirobiotic T column) confirms enantiomeric excess >99% .
How is computational modeling used to predict the conformational effects of this compound in peptide design?
Advanced
MD simulations (AMBER force field) model allyl group interactions with adjacent residues. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
